S-(4,6-Dimethylpyrimidin-2-yl)-(thiohydroxylamine)
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Overview
Description
S-(4,6-Dimethylpyrimidin-2-yl)-(thiohydroxylamine) is a chemical compound characterized by the presence of a pyrimidine ring substituted with methyl groups at positions 4 and 6, and a thiohydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4,6-Dimethylpyrimidin-2-yl)-(thiohydroxylamine) typically involves the reaction of 4,6-dimethylpyrimidine with thiohydroxylamine under controlled conditions. One common method involves the use of ethanol as a solvent, where 2-amino-4,6-dimethylpyrimidine is dissolved in ethanol and reacted with thiohydroxylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and solvent composition.
Chemical Reactions Analysis
Types of Reactions
S-(4,6-Dimethylpyrimidin-2-yl)-(thiohydroxylamine) can undergo various chemical reactions, including:
Oxidation: This reaction can convert the thiohydroxylamine group to a sulfonamide group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrimidine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonamide derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .
Scientific Research Applications
S-(4,6-Dimethylpyrimidin-2-yl)-(thiohydroxylamine) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of S-(4,6-Dimethylpyrimidin-2-yl)-(thiohydroxylamine) involves its interaction with specific molecular targets. The thiohydroxylamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- 4,6-Dimethylpyrimidin-2-yl)phenylamine
- 3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol
- 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulphonamide .
Uniqueness
What sets S-(4,6-Dimethylpyrimidin-2-yl)-(thiohydroxylamine) apart from these similar compounds is its unique thiohydroxylamine group, which imparts distinct chemical reactivity and potential biological activity
Properties
CAS No. |
35762-90-4 |
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Molecular Formula |
C6H9N3S |
Molecular Weight |
155.22 g/mol |
IUPAC Name |
S-(4,6-dimethylpyrimidin-2-yl)thiohydroxylamine |
InChI |
InChI=1S/C6H9N3S/c1-4-3-5(2)9-6(8-4)10-7/h3H,7H2,1-2H3 |
InChI Key |
MKYMEADNHCLGKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SN)C |
Origin of Product |
United States |
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